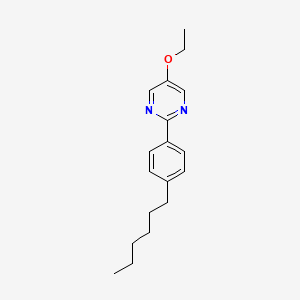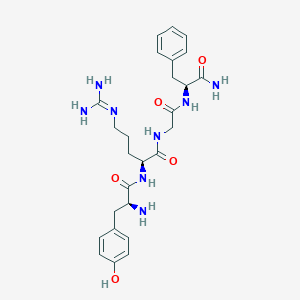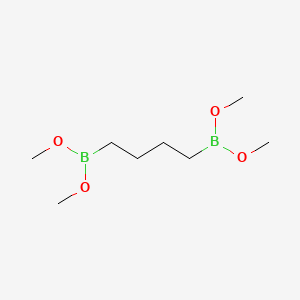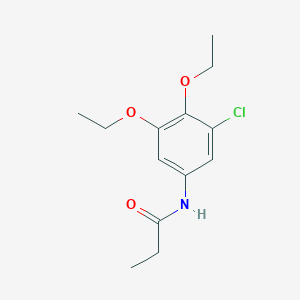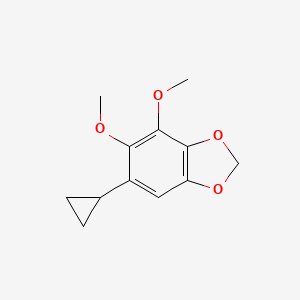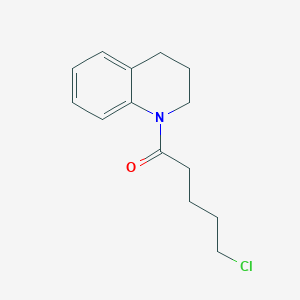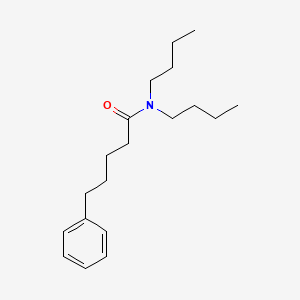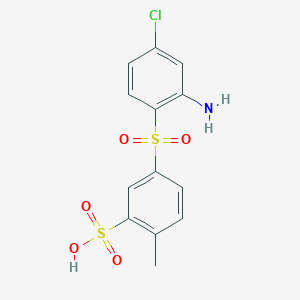
(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system and two diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z,3E)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
- (1E,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
- (1E,3E)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
Uniqueness
The uniqueness of (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine lies in its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers, making it valuable for specific applications.
Propiedades
Número CAS |
90184-36-4 |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-N,3-N-diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine |
InChI |
InChI=1S/C20H18N2O/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(23-19)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Clave InChI |
GFDWGDGJBHQYON-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NC3=CC=CC=C3)OC2=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


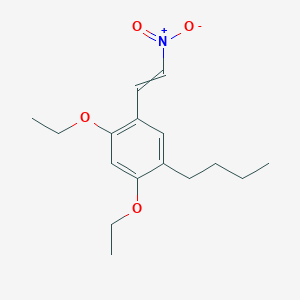
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)

![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
